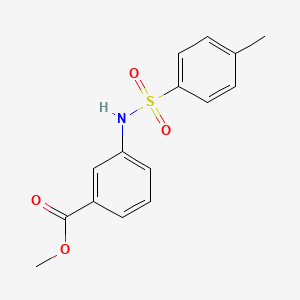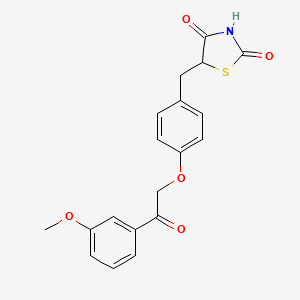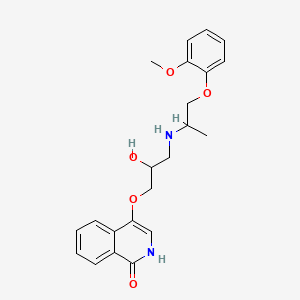
4-(2-Hydroxy-3-(3-(2-methoxyphenoxy)-2-propylamino)propoxy)-1(2H)isoquinolinone
Übersicht
Beschreibung
N-1518 ist eine Verbindung, die für ihre Rolle als adrenerger Rezeptorblocker bekannt ist. Sie zeigt einen kompetitiven Antagonismus gegenüber sowohl Alpha-1- als auch Beta-1-adrenergen Rezeptoren, mit einer höheren Selektivität für Alpha-1-Rezeptoren . Diese Verbindung hat vasodilatorische Wirkungen und wird in erster Linie für ihr Potenzial zur Behandlung von Bluthochdruck erforscht .
Vorbereitungsmethoden
Die Synthese von N-1518 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschten Eigenschaften als adrenerger Rezeptorblocker zu erzielen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind proprietär und spezifisch für die industriellen Produktionsmethoden, die von Pharmaunternehmen eingesetzt werden .
Analyse Chemischer Reaktionen
N-1518 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Substitution eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
N-1518 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um Interaktionen mit adrenergen Rezeptoren zu untersuchen und neue adrenerge Rezeptorblocker zu entwickeln.
Biologie: Es wird verwendet, um die physiologischen und pharmakologischen Wirkungen einer Blockade der adrenergen Rezeptoren zu untersuchen.
Medizin: Es wird für sein Potenzial zur Behandlung von Bluthochdruck und anderen Herz-Kreislauf-Erkrankungen erforscht.
Wirkmechanismus
N-1518 entfaltet seine Wirkung, indem es Alpha-1- und Beta-1-adrenerge Rezeptoren kompetitiv blockiert. Diese Blockade verhindert die Bindung endogener Katecholamine wie Noradrenalin und Adrenalin an diese Rezeptoren. Infolgedessen reduziert es die Vasokonstriktion und die Herzfrequenz, was zu Vasodilatation und einem niedrigeren Blutdruck führt .
Wirkmechanismus
N-1518 exerts its effects by competitively blocking alpha-1 and beta-1 adrenergic receptors. This blockade prevents the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors. As a result, it reduces vasoconstriction and heart rate, leading to vasodilation and decreased blood pressure .
Vergleich Mit ähnlichen Verbindungen
N-1518 ähnelt anderen adrenergen Rezeptorblockern wie Labetalol und Carvedilol. Es zeichnet sich durch eine höhere Selektivität für Alpha-1-Rezeptoren im Vergleich zu Beta-1-Rezeptoren aus . Diese Selektivität macht es besonders effektiv bei der Reduzierung des peripheren Gefäßwiderstands und der Behandlung von Bluthochdruck.
Ähnliche Verbindungen
Labetalol: Ein nicht-selektiver adrenerger Rezeptorblocker mit sowohl Alpha- als auch Beta-Blockiereigenschaften.
Carvedilol: Ein weiterer nicht-selektiver adrenerger Rezeptorblocker mit antioxidativen Eigenschaften.
Das einzigartige Selektivitätsprofil und die vasodilatorischen Wirkungen von N-1518 unterscheiden es von diesen ähnlichen Verbindungen und machen es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen.
Eigenschaften
CAS-Nummer |
93750-14-2 |
|---|---|
Molekularformel |
C22H26N2O5 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
4-[2-hydroxy-3-[1-(2-methoxyphenoxy)propan-2-ylamino]propoxy]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C22H26N2O5/c1-15(13-28-20-10-6-5-9-19(20)27-2)23-11-16(25)14-29-21-12-24-22(26)18-8-4-3-7-17(18)21/h3-10,12,15-16,23,25H,11,13-14H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
BZAQSBHYQKDSGT-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC=CC=C1OC)NCC(COC2=CNC(=O)C3=CC=CC=C32)O |
Kanonische SMILES |
CC(COC1=CC=CC=C1OC)NCC(COC2=CNC(=O)C3=CC=CC=C32)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-(2-hydroxy-3-(3-(2-methoxyphenoxy)-2-propylamino)propoxy)-1(2H)isoquinolinone N 1518 N-1518 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


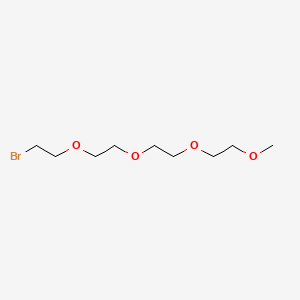


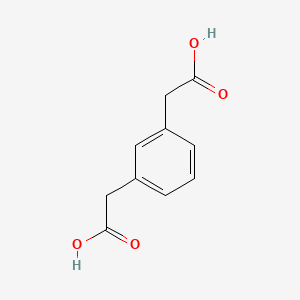
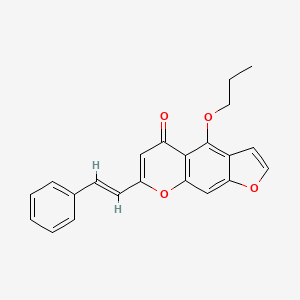

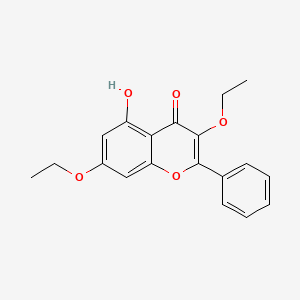


![4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester](/img/structure/B1677540.png)
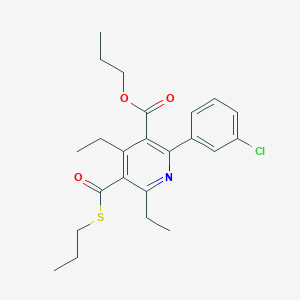
![[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1677542.png)
